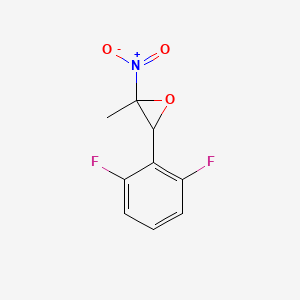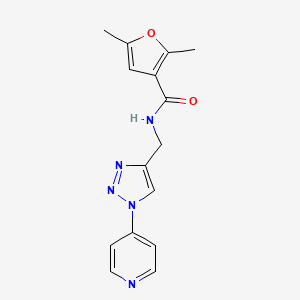![molecular formula C15H14F3NO3 B2918061 N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide CAS No. 1396806-22-6](/img/structure/B2918061.png)
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide” is an organic compound that contains several functional groups. It has a benzamide group, a trifluoromethyl group, and a furan ring. The presence of these groups could give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide group would likely contribute to the compound’s polarity, while the trifluoromethyl group could add to its volatility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The benzamide group could undergo hydrolysis under acidic or basic conditions, while the trifluoromethyl group could participate in radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzamide and trifluoromethyl groups could make it polar and potentially volatile .Aplicaciones Científicas De Investigación
Molecular Structure Modification for Enhanced Properties
The modification of molecular structures, such as the extension of the furan heterocycle and the introduction of donor groups, can significantly impact the excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. This has promising applications in fluorescence sensing and imaging. For example, studies have shown that such modifications can shift absorption and emission spectra, modulate excited-state dynamics, and influence the competitive mechanisms between ESIPT and ICT processes, improving molecular properties for fluorescent probes and organic radiation scintillators development (Han et al., 2018).
Antiplasmodial Activity
Research into N-acylated furazan derivatives, including those related to N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide, has shown activity against different strains of Plasmodium falciparum. The structure-activity relationship studies reveal the influence of the acyl moiety on antiplasmodial activity, with benzamides displaying significant potential. This highlights the application of such compounds in malaria treatment and the development of new antimalarial agents (Hermann et al., 2021).
Synthesis and Polymerization
The reverse Diels-Alder reaction of N-substituted maleimide adducts of furan, a process relevant to the synthesis of compounds like N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide, offers a method for preparing N-substituted maleimides. These compounds have significant implications in the synthesis and polymerization of functional polymers, contributing to advancements in materials science (Narita et al., 1971).
Fluorescent Probing and Solvent Polarity Sensing
The development of fluorescent probes based on the modification of molecular structures, such as 3-hydroxychromone derivatives, for sensing solvent polarities showcases the potential of N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide in analytical chemistry. These probes can undergo dramatic solvent-dependent transformations, offering a novel approach for ultrasensitive detection and probing of solvent polarities, especially in low-polarity ranges (Ercelen et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-14(21,12-6-3-7-22-12)9-19-13(20)10-4-2-5-11(8-10)15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXSCFDSJLSHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)

![4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one](/img/structure/B2917981.png)
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate](/img/structure/B2917982.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917983.png)

![4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2917992.png)
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2917993.png)
![5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline](/img/structure/B2917994.png)
![1-(2-methoxyethyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea](/img/structure/B2917996.png)
![3-chloro-6-[(3-methylphenyl)methyl]pyridazine](/img/structure/B2917997.png)
![4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2917998.png)

